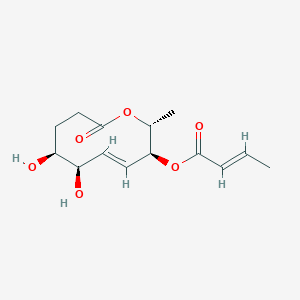

Aspinolide B

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aspinolide B involves the formation of a 10-membered lactone ring and the addition of a butenoyl substituent at position 8 of the lactone ring . The key steps include selective Felkin-type addition of trimethylsilylacetylene to an aldehyde and a Nozaki-Hiyama-Kishi coupling reaction .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungi like Trichoderma arundinaceum . The production involves the upregulation of specific polyketide synthase genes (asp1 and asp2) that are essential for the biosynthesis of this compound .

化学反应分析

Felkin-Type Addition

The stereoselective synthesis of Aspinolide B begins with a Felkin-type addition of trimethylsilyl (TMS)-acetylene to an aldehyde precursor (3a ). This reaction establishes the C(6) and C(7) stereocenters with high selectivity, guided by the Felkin–Ahn model. The TMS-acetylene acts as a nucleophile, attacking the aldehyde carbonyl under kinetic control to yield a propargylic alcohol intermediate .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Felkin addition to aldehyde 3a | TMS-acetylene, THF, −78°C to RT | 85% |

Nozaki-Hiyama-Kishi (NHK) Coupling

The macrocyclic lactone ring is formed via an intramolecular NHK coupling. This reaction links a vinyl iodide moiety to an aldehyde group, facilitated by chromium(II) chloride and nickel(II) iodide. The reaction proceeds with retention of configuration, critical for forming the 10-membered ring .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| NHK macrocyclization | CrCl₂, NiI₂, THF, 0°C to RT | 72% |

Ring-Closing Metathesis (RCM)

An alternative synthetic route employs RCM using Grubbs’ second-generation catalyst. This method constructs the lactone ring by coupling terminal alkenes, offering a modular approach to access this compound and analogs .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| RCM of diene precursor | Grubbs II catalyst, CH₂Cl₂, reflux | 68% |

Stereochemical Considerations

This compound contains four stereocenters (C2, C3, C6, C7). The absolute configuration was confirmed via Helmchen’s method, which correlates the optical rotation of synthetic intermediates with established standards. Key findings include:

-

C6 and C7 : Established during the Felkin addition, with anti selectivity .

-

C2 and C3 : Determined by asymmetric allylation and subsequent oxidation .

| Stereocenter | Configuration | Method of Determination | Reference |

|---|---|---|---|

| C6, C7 | 6R,7S | Helmchen’s method | |

| C2, C3 | 2R,3S | X-ray crystallography |

Functional Group Reactivity

This compound’s structure includes a lactone ring, secondary alcohols, and an α,β-unsaturated ester. These groups participate in reactions such as:

-

Hydrolysis : The lactone ring undergoes base-catalyzed hydrolysis to yield a dihydroxy acid .

-

Esterification : The C8 butenoyl group can be modified via transesterification .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Lactone hydrolysis | NaOH (1M), H₂O, RT | Dihydroxy acid derivative | |

| Transesterification | ROH, H⁺ (cat.), toluene | Modified ester analogs |

Reaction Optimization Insights

科学研究应用

Chemical Structure and Synthesis

Aspinolide B is characterized as a 10-membered lactone, classified under nonanolides. The first total synthesis of this compound was achieved through a series of chemical reactions including selective Felkin-type addition and Nozaki-Hiyama-Kishi coupling, which confirmed its stereochemistry . The chemical structure is pivotal in determining its bioactivity, influencing its interactions with biological systems.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. In vitro studies indicated that it exhibits selective cytotoxicity against glioblastoma cells while showing low toxicity towards normal human cells. This selectivity suggests its potential as a lead compound for developing anticancer drugs .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| U251 | 2.30 | High sensitivity to this compound |

| U87 | 3.10 | Moderate sensitivity |

| Normal Cells | >50 | Low toxicity observed |

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, particularly in models of oxidative stress-induced neurodegeneration. It has been shown to enhance glutathione levels and reduce reactive oxygen species (ROS), which are critical in protecting neuronal cells from damage .

Table 2: Neuroprotective Activity of this compound

| Assay Type | Result | Concentration Tested (µM) |

|---|---|---|

| GSH Level Upregulation | Significant Increase | 10-50 |

| ROS Reduction | Effective | 10-50 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacteria and fungi, making it a candidate for agricultural applications as a biopesticide or fungicide .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| B. subtilis | 20 |

| Candida albicans | 25 |

Bioremediation

The potential of this compound in bioremediation processes has been explored, particularly concerning its ability to degrade environmental pollutants such as petroleum hydrocarbons. The use of Aspergillus ochraceus strains that produce this compound can enhance the degradation rates of these pollutants .

Agricultural Use

Given its antimicrobial properties, this compound could be utilized in developing natural pesticides, reducing reliance on synthetic chemicals in agriculture. Its efficacy against plant pathogens suggests a promising avenue for sustainable agricultural practices.

Case Studies

Case Study 1: Neuroprotective Effects in SH-SY5Y Cells

In a study assessing the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress, researchers observed that treatment with this compound significantly increased cell viability and reduced markers of oxidative damage compared to untreated controls .

Case Study 2: Anticancer Activity in Glioblastoma Models

Another study focused on glioblastoma models demonstrated that this compound inhibited tumor growth effectively while sparing normal cells from cytotoxic effects, highlighting its therapeutic potential in cancer treatment .

作用机制

Aspinolide B exerts its effects through multiple mechanisms:

相似化合物的比较

Aspinolide A: Another polyketide-derived lactone with similar antifungal properties.

Harzianum A: A sesquiterpenoid produced by Trichoderma arundinaceum with antifungal activity.

Aspinolide C: A related lactone with antibiotic effects against Botrytis cinerea and Fusarium sporotrichioides.

Uniqueness of Aspinolide B: this compound is unique due to its specific 10-membered lactone ring structure and the presence of a butenoyl substituent, which contribute to its distinct biological activities and chemical reactivity .

生物活性

Aspinolide B is a bioactive compound primarily derived from the fungal species Aspergillus ochraceus and Trichoderma arundinaceum . This compound has garnered attention due to its potential applications in agricultural biocontrol and its unique structural properties as a 10-membered lactone. This article provides a comprehensive overview of the biological activities associated with this compound, including its antifungal properties, biosynthesis, and implications for plant defense mechanisms.

Chemical Structure and Synthesis

This compound is characterized by its complex structure, which includes a 10-membered lactone ring. The first total synthesis of this compound was achieved through a series of chemical reactions involving selective additions and coupling methods, confirming its stereochemistry and establishing its potential as a novel compound in natural product chemistry .

Biosynthesis

The biosynthesis of this compound involves specific polyketide synthase (PKS) genes identified in both Aspergillus ochraceus and Trichoderma arundinaceum . Two key genes, asp1 and asp2 , have been shown to be essential for the production of Aspinolides. Gene deletion studies indicate that these genes are part of a biosynthetic cluster responsible for the formation of the lactone ring and other substituents critical for bioactivity .

Antifungal Properties

This compound exhibits significant antifungal activity, particularly against plant pathogens such as Botrytis cinerea , which causes gray mold disease in various crops. Studies have demonstrated that both this compound and related metabolites can enhance plant defense responses while directly inhibiting fungal growth. The antifungal activity is believed to be mediated through multiple mechanisms, including the upregulation of plant defense genes and the production of other antifungal compounds like harzianum A .

Case Studies

- Antifungal Efficacy Against Botrytis cinerea :

- Plant Defense Activation :

Comparative Analysis of Biological Activities

属性

IUPAC Name |

[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWLSGBOITROJ-NYKMOZCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017470 | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188605-15-4 | |

| Record name | Aspinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Aspinolide B and where is it found?

A1: this compound is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]

Q2: What is the chemical structure of this compound?

A2: While the exact spectroscopic data may be found in the original research articles, this compound's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, the first total synthesis of this compound was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.

Q4: How does the production of this compound change in Trichoderma arundinaceum?

A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces this compound and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.

Q5: Are there other Aspinolides, and what is their significance?

A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。